3-(2,4-Dichlorophenyl)propanal
Overview
Description
3-(2,4-Dichlorophenyl)propanal, also known as this compound, is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(2,4-Dichlorophenyl)propanal is the CYP51 receptor . This receptor plays a crucial role in the life cycle of Trypanosoma cruzi, a parasite that causes Trypanosomiasis .
Mode of Action
This compound interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions with the receptor, establishing a stable complex . This interaction inhibits the normal function of the receptor, leading to the disruption of the life cycle of T. cruzi .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . By inhibiting the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The pharmacokinetics of this compound suggest an alignment between permeability and hepatic clearance . The compound presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .
Result of Action
The result of the compound’s action is the inhibition of parasite proliferation . In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The LC50 of the compound was found to be similar to that of Benznidazole (BZN), a medication used to treat Trypanosomiasis .
Action Environment
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDWIAVFOPBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618927 | |
Record name | 3-(2,4-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98581-93-2 | |
Record name | 3-(2,4-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of complexing 3-(2,4-Dichlorophenyl)propanal with metals in the context of antimicrobial research?
A1: While the provided research [] does not directly investigate the antimicrobial activity of this compound itself, it focuses on the synthesis and antimicrobial screening of its metal complexes. This approach stems from the observation that complexing organic molecules with metals can significantly alter their biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.